6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Description
The compound 6-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a structurally complex purine derivative characterized by a 9-methylpurine core substituted with a sulfonylated imidazole-pyrrolopyrrole moiety. The sulfonyl group enhances metabolic stability compared to thioether analogs, while the octahydropyrrolo[3,4-c]pyrrole system introduces conformational rigidity, which may improve target binding specificity .
Properties
IUPAC Name |
6-[5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-4-24-9-15(22-12(24)2)29(27,28)26-7-13-5-25(6-14(13)8-26)18-16-17(19-10-20-18)23(3)11-21-16/h9-11,13-14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJCADYUSYHZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural features include:
- Sulfonyl-linked imidazole : Unlike thioether substituents in 6-(alkylsulfanyl)-9H-purines (e.g., 6-(benzylsulfanyl)-9H-purine), the sulfonyl group increases polarity and reduces susceptibility to oxidative metabolism .
- Octahydropyrrolo[3,4-c]pyrrole : This bicyclic amine system provides rigidity, akin to piperazine in 6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine, but with enhanced stereochemical complexity .
Table 1: Comparative Analysis of Key Parameters
*Estimated via fragment-based calculation; †Predicted based on substituent hydrophobicity.
Challenges and Opportunities
- Metabolic Stability : The sulfonyl group may reduce hepatic clearance compared to thioethers, but the compound’s high molecular weight (~480) could limit oral bioavailability.
- Stereochemical Complexity : The octahydropyrrolo[3,4-c]pyrrole system introduces multiple stereocenters, necessitating enantioselective synthesis for optimal activity .
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